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Compound of Interest

Compound Name: Dauricumine

Cat. No.: B1247758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemical

configuration of dauricumine, a chlorinated alkaloid. The information presented is collated

from spectroscopic and crystallographic studies, offering a detailed resource for researchers in

natural product chemistry, pharmacology, and drug discovery.

Chemical Structure
Dauricumine is a chlorinated alkaloid isolated from the root culture of Menispermum dauricum

DC.[1][2][3] Its chemical formula is C19H24ClNO6, and it has a molecular weight of 397.854

g/mol . The molecule possesses a complex polycyclic structure, featuring a spiro linkage and

multiple stereocenters.

The planar structure of dauricumine was established through various spectroscopic methods.

[1][2]

Stereochemistry and Absolute Configuration
The definitive stereochemistry of dauricumine was determined through a combination of

spectroscopic techniques, primarily circular dichroism (CD) spectroscopy, and comparison with

a known related compound, acutumine.[1] Dauricumine is an epimer of acutumine, with the

sole difference in their stereochemistry being at the C-1 position.[1]
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The absolute configuration of dauricumine has been established as (1R,10S,11R,12S,13S).[1]

Quantitative Data
Parameter Value Reference

Molecular Formula C19H24ClNO6

Molecular Weight 397.854

Melting Point 205°C (decomposes)

Optical Rotation [α]25D -42 (c, 0.1 in Pyridine)

UV λmax (MeOH) 244 nm (log ε 4.16)

Absolute Configuration (1R,10S,11R,12S,13S) [1]

Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural

elucidation of dauricumine, as inferred from the available literature.

Isolation of Dauricumine
Dauricumine was first isolated from the root culture of Menispermum dauricum. The general

procedure for the isolation of alkaloids from this source is as follows:

Extraction: The dried and powdered root material is extracted with a suitable solvent, such as

methanol or ethanol, at room temperature.

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate

the alkaloidal fraction from non-basic compounds. The extract is dissolved in an acidic

aqueous solution and then washed with an organic solvent (e.g., diethyl ether or chloroform)

to remove neutral and acidic components. The aqueous layer is then basified with a base

(e.g., ammonia or sodium carbonate) and extracted with an organic solvent (e.g., chloroform

or dichloromethane) to yield the crude alkaloid mixture.

Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of

chromatographic techniques to isolate the individual compounds. These techniques may
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include:

Column Chromatography: Using silica gel or alumina as the stationary phase and a

gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of

compounds.

High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated

compounds.

Structure Elucidation and Stereochemical Determination
The structure of dauricumine was elucidated using a combination of spectroscopic and

crystallographic methods.[1][2]

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR

(e.g., COSY, HSQC, HMBC) experiments are crucial for establishing the planar structure

of the molecule, including the connectivity of atoms and the proton and carbon

environments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to

determine the exact molecular formula. Fragmentation patterns in the mass spectrum can

provide additional structural information.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in

the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the chromophores

within the molecule.

Crystallographic Analysis:

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive

three-dimensional structure of a molecule, including the relative stereochemistry of all

chiral centers. While the initial report mentions crystallographic methods for the class of
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compounds, specific X-ray data for dauricumine itself is not detailed in the primary

accessible literature.[1][2]

Stereochemical Assignment:

Circular Dichroism (CD) Spectroscopy: The absolute configuration of dauricumine was

determined by comparing its CD spectrum with that of the known related alkaloid,

acutumine. The CD spectrum of dauricumine showed a negative Cotton effect around

315 nm, which was consistent with the stereochemistry at C-12 and C-13 in acutumine.

This comparison, coupled with the knowledge that dauricumine is the C-1 epimer of

acutumine, allowed for the assignment of the absolute configuration as

(1R,10S,11R,12S,13S).[1]

Biological Activity and Signaling Pathway
Dauricumine has been reported to exhibit biological activity as an inhibitor of osteoclast

differentiation. Specifically, it inhibits the NF-κB ligand-induced differentiation of mouse bone

marrow-derived macrophages into multinucleated osteoclasts.[4]

Logical Relationship of Dauricumine's Mechanism of
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Caption: Dauricumine inhibits RANKL-induced osteoclast differentiation by targeting the NF-

κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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